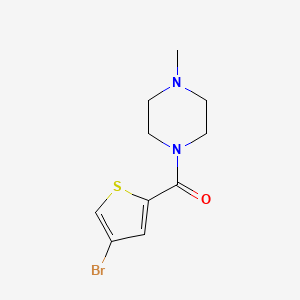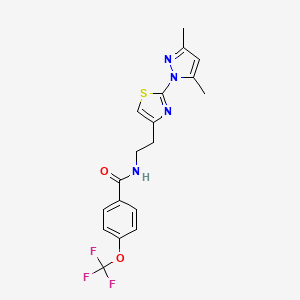
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the formation of antipyrine derivatives through reactions involving halogenated benzamides and subsequent characterization through spectroscopic methods. For example, Saeed et al. (2020) synthesized 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides and characterized them using X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by solid-state structures analyzed through techniques like X-ray crystallography. These studies reveal the importance of hydrogen bonding, π-interactions, and electrostatic energy contributions in the stabilization of molecular assemblies. The study by Saeed et al. (2020) is a pertinent example, showcasing the molecular interactions within antipyrine derivatives (Saeed et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving compounds like N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzamide often involve nucleophilic substitution, rearrangements, and cyclization processes. Ledenyova et al. (2018) described the ANRORC rearrangement in the context of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates reacting with thiourea, which could offer insights into similar mechanisms (Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their potential applications. The crystal packing and stabilization mechanisms, as detailed by Saeed et al. (2020), provide valuable insights into the physical characteristics of antipyrine-like derivatives (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are essential for understanding the potential applications of these compounds. Studies such as those by Saeed et al. (2020) and Ledenyova et al. (2018) offer a glimpse into the reactivity and interaction patterns of similar molecules, which could be extrapolated to N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzamide (Saeed et al., 2020); (Ledenyova et al., 2018).
科学的研究の応用
Synthesis and Mechanism Studies
Unexpected Reaction Mechanisms : Research has explored the reaction mechanisms involving similar pyrazole and thiazole derivatives, demonstrating unexpected outcomes such as ANRORC rearrangement and formation of novel compounds through interactions with thiourea and other reagents, highlighting the complex chemistry of these structures (Ledenyova et al., 2018).
Novel Synthesis Approaches : Studies on the synthesis of benzamide derivatives and their related structures have provided insights into novel synthetic routes, contributing to the development of new chemical entities with potential therapeutic properties (Liu et al., 2014).
Biological Activities
Antimicrobial Properties : Certain analogs, incorporating similar pyrazole and thiazole moieties, have been identified with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, suggesting potential for developing new antimicrobial agents (Palkar et al., 2017).
Anti-inflammatory and Analgesic Activities : Derivatives of celecoxib, which include similar structural components, have shown anti-inflammatory and analgesic effects in experimental models, indicating their potential for therapeutic use in related conditions (Küçükgüzel et al., 2013).
Antioxidant and Anticancer Effects : Thiazole derivatives have been examined for their prooxidant and antioxidant processes in both healthy and tumor-bearing mice, suggesting a balanced action on oxidative stress and potential anticancer effects (Shalai et al., 2021).
Chemical Properties and Applications
Inhibitory Activities : Research into compounds with benzamide and thiazole components has also revealed inhibitory activities against specific enzymes, offering insights into their potential pharmacological applications (Uto et al., 2009).
Heterocyclic Compound Synthesis : The use of thiazole and pyrazole derivatives as precursors in the synthesis of heterocyclic compounds underscores their significance in medicinal chemistry and drug discovery, providing a foundation for the development of novel therapeutic agents (Saeed et al., 2015).
特性
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c1-11-9-12(2)25(24-11)17-23-14(10-28-17)7-8-22-16(26)13-3-5-15(6-4-13)27-18(19,20)21/h3-6,9-10H,7-8H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWUIIXXEPRLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(furan-2-yl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2484018.png)
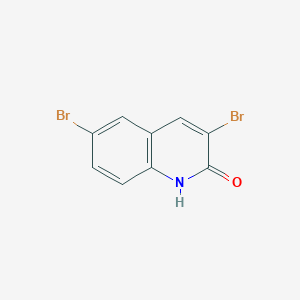
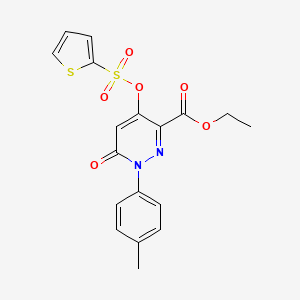
![N-[3-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2484023.png)
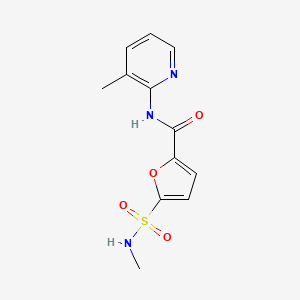



![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B2484031.png)
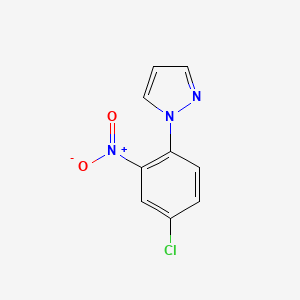
![1,3,5-trimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2484036.png)
